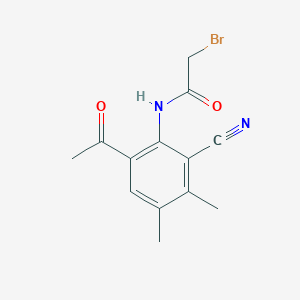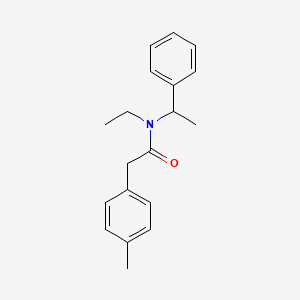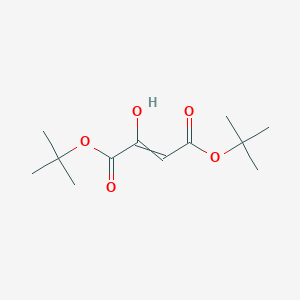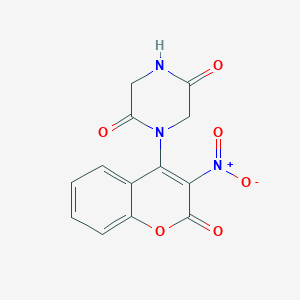
2-Hydroxy-N,2,3,3-tetramethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,2,3,3-tetramethylbutanamide is an organic compound with the molecular formula C8H17NO2The compound is characterized by the presence of a hydroxyl group and multiple methyl groups, which contribute to its distinct chemical behavior .
Métodos De Preparación
The synthesis of 2-Hydroxy-N,2,3,3-tetramethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3,3-trimethylbutanoyl chloride with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Hydroxy-N,2,3,3-tetramethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,2,3,3-tetramethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-N,2,3,3-tetramethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s methyl groups contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparación Con Compuestos Similares
2-Hydroxy-N,2,3,3-tetramethylbutanamide can be compared with other similar compounds such as:
N,N,3,3-Tetramethylbutanamide: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-2-methylbutanamide: Similar structure but with fewer methyl groups, affecting its physical and chemical properties.
2-Hydroxy-3,3-dimethylbutanamide: Another related compound with variations in the position and number of methyl groups.
Propiedades
Número CAS |
87920-05-6 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-hydroxy-N,2,3,3-tetramethylbutanamide |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)8(4,11)6(10)9-5/h11H,1-5H3,(H,9,10) |
Clave InChI |
BEJFIPVINMMCAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)

![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)

![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)



